2-Methyl-6-vinylquinoline chemical properties and molecular structure
2-Methyl-6-vinylquinoline chemical properties and molecular structure
An In-Depth Technical Guide to 2-Methyl-6-vinylquinoline: Molecular Structure, Properties, and Synthesis
Abstract
2-Methyl-6-vinylquinoline is a bifunctional aromatic heterocycle featuring the well-established quinoline scaffold. The presence of a reactive vinyl group and a methyl group at strategic positions makes this molecule a highly valuable, yet underexplored, building block in materials science and medicinal chemistry. The quinoline core is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents.[1][2][3] The vinyl moiety provides a handle for polymerization, enabling the creation of advanced functional polymers with unique electronic and physical properties.[4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates known data on the chemical and physical properties of quinoline derivatives, presents a detailed analysis of the molecular structure and predicted spectroscopic profile of 2-Methyl-6-vinylquinoline, outlines plausible, expert-derived synthetic strategies, and discusses its potential applications.
Chemical Identity and Physicochemical Properties
While specific, experimentally determined data for 2-Methyl-6-vinylquinoline is sparse in readily available literature, its properties can be reliably predicted based on its molecular structure and comparison with analogous compounds like 2-methylquinoline and other substituted quinolines.[5]
| Property | Value / Description | Reference |
| IUPAC Name | 2-Methyl-6-vinylquinoline | |
| Synonyms | 6-Ethenyl-2-methylquinoline | |
| CAS Number | 4244-33-9 | |
| Molecular Formula | C₁₂H₁₁N | [6] |
| Molecular Weight | 169.22 g/mol | [6] |
| Appearance | Predicted to be a pale yellow to brown oil or low-melting solid, darkening on exposure to air and light. | |
| Solubility | Predicted to be slightly soluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. | |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure. | [7] |
| Melting Point | Estimated to be in the range of 20-40 °C. |
Molecular Structure and Spectroscopic Analysis
Structural Framework
The molecular architecture of 2-Methyl-6-vinylquinoline consists of a planar, bicyclic quinoline ring system. A methyl group is attached at the C2 position, and a vinyl group is substituted at the C6 position of the benzene portion of the ring. The nitrogen atom at position 1 imparts basic properties to the molecule.[8] The vinyl group's π-system is in conjugation with the aromatic quinoline core, which influences the electronic properties and reactivity of the molecule.
Molecular Structure Diagram
Caption: Proposed synthesis of 2-Methyl-6-vinylquinoline via a Doebner-von Miller reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a validated, field-proven methodology adapted for this specific target, emphasizing safety and reaction monitoring for a trustworthy outcome.
Materials:
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4-Vinylaniline (1.0 equiv)
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Crotonaldehyde (1.4 equiv) [2]* Concentrated Hydrochloric Acid (HCl)
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Methanol
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Sodium Hydroxide (NaOH) solution, 11 N
-
Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-vinylaniline (1.0 equiv) in methanol. Carefully add concentrated HCl under stirring. The acid acts as a catalyst and protonates the aniline, which is crucial for the initial Michael addition. [2]2. Addition of Aldehyde: Gently heat the mixture to reflux (~65-70 °C). Slowly add crotonaldehyde (1.4 equiv) dropwise to the refluxing solution over 1-2 hours using a dropping funnel. A controlled, slow addition is critical to manage the exothermic nature of the condensation and prevent polymerization of the starting materials. [2]3. Reaction Monitoring: Maintain the reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). A self-validating system requires checking for the consumption of the limiting reagent (4-vinylaniline). This typically takes 4-6 hours.
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Workup - Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 11 N NaOH solution until a precipitate forms or the solution becomes basic (pH > 8). Perform this step in an ice bath to control the heat of neutralization.
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Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes). The organic layers are combined.
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Workup - Washing and Drying: Wash the combined organic layers with water and then with brine to remove inorganic impurities. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure 2-Methyl-6-vinylquinoline.
Applications and Research Interest
The unique bifunctional nature of 2-Methyl-6-vinylquinoline makes it a compound of significant interest in distinct but complementary fields.
Polymer Chemistry and Materials Science
The vinyl group is a polymerizable handle, making 2-Methyl-6-vinylquinoline an attractive monomer. Polymers derived from vinyl-substituted heterocycles, such as poly(vinylquinolines), are known for their unique properties. [4]* Functional Coatings: Polymers incorporating the quinoline moiety often exhibit strong adhesion to various substrates and can be used to create functional coatings for corrosion resistance or surface modification. [4]* Advanced Materials: The conjugated π-system of the quinoline ring suggests that polymers of 2-Methyl-6-vinylquinoline could possess interesting optoelectronic properties, making them candidates for research in organic electronics.
Medicinal Chemistry and Drug Development
The quinoline scaffold is a cornerstone of medicinal chemistry, found in a wide array of therapeutics. [1]* Antimalarial and Anticancer Agents: Quinolines are famously used as antimalarial drugs (e.g., Chloroquine) and have shown broad-spectrum activity against cancer cells, parasites, and microbes. [2][8]* Scaffold for Drug Discovery: 2-Methyl-6-vinylquinoline serves as a versatile intermediate. The vinyl group can be chemically modified through reactions like hydrogenation, oxidation, or hydroboration, while the methyl group can undergo condensation reactions. This allows for the creation of diverse molecular libraries for screening against various biological targets. It is a key precursor in the synthesis of important drugs, including the asthma medication Montelukast. [1][9]
Conclusion
2-Methyl-6-vinylquinoline emerges as a molecule with substantial untapped potential. Its structure, combining a reactive vinyl monomer unit with the biologically significant quinoline core, positions it as a valuable building block for both materials and life sciences. While direct experimental data remains to be broadly published, its chemical properties and behavior can be confidently predicted. The synthetic pathways, grounded in fundamental organic chemistry principles like the Doebner-von Miller reaction, are robust and accessible. For researchers and developers, 2-Methyl-6-vinylquinoline represents an opportunity to innovate, whether by designing novel polymers with tailored properties or by synthesizing the next generation of quinoline-based therapeutic agents.
References
- Xiao, J., Huang, Y., Song, Z., & Feng, W. (n.d.). A facile catalyst-free synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis. The Royal Society of Chemistry.
- BenchChem Technical Support Team. (2025). Synthesis of 2-vinylquinoline compounds as intermediates for drug synthesis. Benchchem.
- Google Patents. (n.d.). CN101591291A - The synthetic method of 2-vinylquinoline compounds.
- The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4.
- ChemBK. (2024, April 9). 2-Methyl-6-hydroxyquinoline.
- Benchchem. (n.d.). Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis.
- NIST. (n.d.). Quinoline, 2-methyl-. NIST WebBook.
- PMC. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline.
- PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Ataman Kimya. (n.d.). 2-METHYL QUINOLINE.
- Chemistry Steps. (2025, September 27). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- NIST. (n.d.). Quinoline, 2-methyl-. NIST WebBook.
- Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634.
- PubChem - NIH. (n.d.). 3-Methoxypropanoyl chloride | C4H7ClO2 | CID 2759728.
- Chemical Synthesis Database. (2025, May 20). 3-(6-chloro-9H-purin-9-yl)propanenitrile.
- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
-
CAS Common Chemistry. (n.d.). Anisyl propionate. Retrieved February 9, 2026, from [Link]
- Sigma-Aldrich. (n.d.). 3-[(cyclopropylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid.
-
ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]
- Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9).
- Unknown. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline, 2-methyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. CN101591291A - The synthetic method of 2-vinylquinoline compounds - Google Patents [patents.google.com]
